molecular formula C13H8ClF3O3S B1623254 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride CAS No. 214353-91-0

4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Cat. No.: B1623254
CAS No.: 214353-91-0
M. Wt: 336.71 g/mol
InChI Key: QODMBCGXOCMXKY-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl Chloride (CAS 214353-91-0) is a sulfonyl chloride derivative with a molecular formula of C 13 H 8 ClF 3 O 3 S and a molecular weight of 336.71 g/mol . This compound is characterized by the presence of a sulfonyl chloride functional group, which is highly reactive and serves as a versatile intermediate in chemical synthesis. Its structure also features a biaryl ether linkage and a trifluoromethyl group, a moiety known to influence the physicochemical properties of molecules, making it a valuable building block in medicinal chemistry and materials science research . As a key synthetic intermediate, this reagent is primarily used in nucleophilic substitution reactions, most notably in the synthesis of sulfonamide derivatives. Researchers can employ it to introduce the 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl moiety into target molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Handling this material requires strict safety precautions. It is classified as corrosive and causes severe skin burns and eye damage . Researchers must wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, and ensure all operations are conducted in a well-ventilated area. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O3S/c14-21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODMBCGXOCMXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391481
Record name 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214353-91-0
Record name 4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214353-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(trifluoromethyl)phenol+benzenesulfonyl chloride4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride\text{4-(trifluoromethyl)phenol} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 4-(trifluoromethyl)phenol+benzenesulfonyl chloride→4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H8_{8}ClF3_3O2_2S
  • Molecular Weight : 296.7 g/mol
  • CAS Number : 2991-42-6

The compound features a trifluoromethyl group, enhancing its reactivity and making it suitable for various synthetic pathways.

Synthetic Chemistry Applications

4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride is primarily utilized as a reagent in organic synthesis:

  • Synthesis of Sulfonamides : It serves as a key intermediate in the preparation of sulfonamide derivatives, which are crucial in pharmaceuticals due to their antibacterial properties.
  • Formation of Sulfonylureas : The compound is involved in synthesizing sulfonylureas, which are widely used as antidiabetic agents.

Table 1: Common Reactions Involving this compound

Reaction TypeProduct TypeNotes
Nucleophilic SubstitutionSulfonamidesUsed for attaching amine groups to sulfonyl moiety.
Coupling ReactionsBiologically Active CompoundsForms linkages with various nucleophiles.
Electrophilic Aromatic SubstitutionFunctionalized AromaticsEnhances reactivity of aromatic compounds.

Biological Applications

The compound has garnered attention for its potential biological activities, particularly in antimicrobial research:

  • Antimicrobial Activity : Studies have shown that it exhibits significant activity against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 2: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>200

The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid production.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings:

  • Agrochemicals : Its derivatives are used in the formulation of pesticides and herbicides.
  • Dyes and Pigments : The compound is utilized in the production of various dyes due to its ability to form stable complexes with metal ions.

Case Study 1: Antibacterial Efficacy Evaluation

A recent study evaluated the antibacterial efficacy of several sulfonyl chloride derivatives, including this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The study highlighted the bactericidal activity against both Staphylococcus aureus and Enterococcus faecalis, attributing the action to disruption of cell wall synthesis and interference with essential metabolic pathways.

Case Study 2: Biofilm Inhibition

Research focused on biofilm formation revealed that this compound significantly inhibits biofilm development in MRSA strains, showcasing its potential as an anti-biofilm agent. The minimum biofilm inhibitory concentration (MBIC) values were notably lower than those observed for standard antibiotics like ciprofloxacin, indicating superior efficacy.

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride involves its reactivity as a sulfonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, through covalent modification .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Physicochemical Properties

The table below compares 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Reactivity Insights
This compound C₁₃H₉ClF₃O₃S 362.73 2991-42-6 –SO₂Cl, –O–C₆H₄–CF₃ (para) High electrophilicity due to –CF₃
4′-Fluorobiphenyl-4-sulfonyl chloride C₁₂H₈ClFO₂S 270.71 116748-66-4 –SO₂Cl, –C₆H₄–F (para) Moderate reactivity; fluorine enhances stability
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride C₈H₆ClF₃O₃S 282.74 Not provided –SO₂Cl, –CF₃ (ortho), –OCH₃ (para) Steric hindrance from –OCH₃ reduces reaction rates
4-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S 194.61 454-30-2 –SO₂Cl, –F (para) High solubility in polar solvents
4-(Trifluoromethoxy)benzenesulfonyl chloride C₇H₄ClF₃O₃S 260.62 Not provided –SO₂Cl, –O–CF₃ (para) Enhanced lipophilicity for membrane permeability
Key Observations:
  • Electron-Withdrawing Effects : The –CF₃ group in the main compound increases electrophilicity compared to –F or –OCH₃ substituents, making it more reactive toward amines and alcohols .
  • Steric Factors : Ortho-substituted derivatives (e.g., 4-methoxy-2-CF₃) exhibit reduced reactivity due to steric hindrance .
  • Lipophilicity : Trifluoromethoxy (–O–CF₃) and trifluoromethyl (–CF₃) groups enhance lipid solubility, critical for drug penetration .
Comparison of Reaction Yields:
Reaction Partner Compound Used Yield (%) Conditions Reference
Pyridine derivative 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride 63 Microwave, 95°C, 3 h
5-Benzyloxy-pyridinamine 4-(Trifluoromethyl)benzenesulfonyl chloride Not reported Pyridine, room temperature
Competitive Advantages:
  • Metabolic Stability: The –CF₃ group resists oxidative degradation, extending drug half-life compared to non-fluorinated analogs .
  • Versatility : Derivatives like 4-(trifluoromethoxy)benzenesulfonyl chloride () are preferred in agrochemicals due to their resistance to hydrolysis .

Biological Activity

4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antitumor properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its structure can be represented as follows:

C13H8ClF3O2S\text{C}_13\text{H}_8\text{ClF}_3\text{O}_2\text{S}

Antibacterial Activity

Recent studies have indicated significant antibacterial properties of compounds containing similar sulfonamide structures. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus4
Related sulfonamidesP. aeruginosa16
Other derivativesB. typhi4

The introduction of electron-withdrawing groups (EWGs), such as trifluoromethyl, has been linked to enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antitumor Activity

In addition to antibacterial properties, sulfonamide derivatives have been investigated for their antitumor activities. Some studies suggest that the presence of the sulfonyl group can inhibit tumor growth by targeting specific cellular pathways:

  • Mechanism of Action : The sulfonamide group may interfere with folate metabolism in cancer cells, similar to established drugs like methotrexate.
  • Case Studies : In vitro studies have shown that certain analogs exhibit cytotoxic effects on human cancer cell lines, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the influence of substituents on biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and antibacterial potency.
  • Sulfonamide Moiety : Essential for antimicrobial action; modifications can lead to varying degrees of activity.
  • Positioning of Substituents : The position of the trifluoromethyl group on the phenoxy ring significantly impacts the compound's efficacy against bacterial strains .

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks:

  • Acute Toxicity : High doses may lead to adverse effects on liver and kidney function, as evidenced in rodent models .
  • Chronic Effects : Long-term exposure studies suggest potential for nephropathy and hepatocyte hypertrophy at elevated concentrations .

Q & A

Q. What are the standard synthetic routes for preparing 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonation of the phenoxybenzene precursor followed by chlorination. For example, analogous sulfonyl chlorides are prepared via sulfonation with chlorosulfonic acid, followed by reaction with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group . Purity validation requires analytical techniques such as:

  • HPLC (to quantify impurities <0.1%) ,
  • ¹H/¹³C NMR (to confirm structural integrity and detect residual solvents) ,
  • Mass spectrometry (for molecular ion verification) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Storage: Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group .
  • Handling: Use PPE (gloves, goggles, fume hood) due to its reactivity and potential for releasing toxic gases (e.g., HCl upon hydrolysis) .
  • Deactivation: Quench excess reagent with ice-cold sodium bicarbonate to neutralize acidic byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Identify key functional groups (S=O stretching at ~1360–1180 cm⁻¹, C-F stretches at 1100–1000 cm⁻¹) .
  • NMR: ¹⁹F NMR is critical for resolving trifluoromethyl (-CF₃) environments (δ ≈ -60 to -65 ppm) .
  • X-ray crystallography: Resolve steric effects from the bulky phenoxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation reactions involving this reagent?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature: Lower temperatures (0–5°C) minimize side reactions (e.g., sulfonate ester formation) .
  • Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance electrophilicity of the sulfonyl chloride group .
  • Catalysis: Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonamide bond formation .

Q. What strategies mitigate competing side reactions during nucleophilic substitutions with this compound?

Methodological Answer:

  • Steric hindrance control: Introduce bulky bases (e.g., 2,6-lutidine) to suppress over-sulfonylation .
  • pH modulation: Maintain mildly basic conditions (pH 8–9) to deprotonate amines without hydrolyzing the sulfonyl chloride .
  • In situ monitoring: Use inline IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How does the trifluoromethyl phenoxy group influence biological activity in drug discovery applications?

Methodological Answer:

  • Lipophilicity enhancement: The -CF₃ group improves membrane permeability (logP optimization) .
  • Metabolic stability: Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .
  • Target selectivity: The phenoxy group can engage in π-π stacking with aromatic residues in enzyme active sites .

Q. What computational methods predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • DFT calculations: Model transition states for sulfonylation reactions (e.g., Gibbs free energy barriers) .
  • Molecular docking: Predict binding affinities for drug-target interactions (e.g., protease inhibition) .
  • QSAR models: Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for sulfonamide syntheses: How to troubleshoot?

Methodological Answer:

  • Source analysis: Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and reagent sourcing (e.g., SOCl₂ freshness) .
  • Reproducibility: Validate protocols using controlled lab journals (e.g., reaction time, agitation rate) .
  • Side-product analysis: Use LC-MS to identify byproducts (e.g., sulfonic acids from hydrolysis) .

Q. Conflicting biological activity How to validate target engagement?

Methodological Answer:

  • Orthogonal assays: Combine enzymatic inhibition assays with cellular thermal shift assays (CETSA) .
  • Isotopic labeling: Use ³⁵S-labeled sulfonyl chloride to track covalent binding to proteins .
  • Cryo-EM/X-ray: Resolve ligand-protein co-crystal structures to confirm binding modes .

Safety and Environmental Considerations

Q. What are the environmental impacts of this compound, and how can waste be managed?

Methodological Answer:

  • Waste treatment: Hydrolyze waste with aqueous NaOH to convert sulfonyl chloride to non-reactive sulfonates .
  • Ecotoxicity screening: Use in silico tools (e.g., EPA EPI Suite) to predict biodegradation and bioaccumulation .
  • Green chemistry alternatives: Explore enzyme-mediated sulfonations to reduce hazardous reagent use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
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4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

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